2-ethylhexyl 3-(1H-imidazol-5-yl)prop-2-enoate
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Overview
Description
2-ethylhexyl 3-(1H-imidazol-5-yl)prop-2-enoate is a chemical compound that features an imidazole ring, a common structure in many biologically active molecules. Imidazole derivatives are known for their diverse range of biological activities, including antibacterial, antifungal, and anticancer properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of imidazole derivatives, including 2-ethylhexyl 3-(1H-imidazol-5-yl)prop-2-enoate, can be achieved through various methods. Common synthetic routes include the Debus-Radziszewski synthesis, Wallach synthesis, and the cyclization of amido-nitriles . These methods typically involve the formation of the imidazole ring through cyclization reactions under specific conditions, such as the use of catalysts and controlled temperatures .
Industrial Production Methods
Industrial production of imidazole derivatives often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
2-ethylhexyl 3-(1H-imidazol-5-yl)prop-2-enoate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions . Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformation .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield hydroxylated or carboxylated derivatives, while substitution reactions can introduce different functional groups into the imidazole ring .
Scientific Research Applications
2-ethylhexyl 3-(1H-imidazol-5-yl)prop-2-enoate has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is explored for its potential therapeutic applications in treating various diseases.
Industry: It is used in the development of new materials and as a catalyst in chemical reactions
Mechanism of Action
The mechanism of action of 2-ethylhexyl 3-(1H-imidazol-5-yl)prop-2-enoate involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole ring can bind to metal ions or form hydrogen bonds with biological molecules, influencing their activity and function . This interaction can modulate various biochemical pathways, leading to the observed biological effects .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other imidazole derivatives such as:
Clemizole: An antihistaminic agent.
Etonitazene: An analgesic.
Omeprazole: An antiulcer agent.
Uniqueness
2-ethylhexyl 3-(1H-imidazol-5-yl)prop-2-enoate is unique due to its specific structure, which combines the imidazole ring with an ethylhexyl group and a prop-2-enoate moiety. This unique combination of functional groups can result in distinct chemical and biological properties compared to other imidazole derivatives .
Properties
CAS No. |
69445-80-3 |
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Molecular Formula |
C14H22N2O2 |
Molecular Weight |
250.34 g/mol |
IUPAC Name |
2-ethylhexyl 3-(1H-imidazol-5-yl)prop-2-enoate |
InChI |
InChI=1S/C14H22N2O2/c1-3-5-6-12(4-2)10-18-14(17)8-7-13-9-15-11-16-13/h7-9,11-12H,3-6,10H2,1-2H3,(H,15,16) |
InChI Key |
OZMBLHNISBIGOF-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(CC)COC(=O)C=CC1=CN=CN1 |
Origin of Product |
United States |
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